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Introduction

DS45500853 is a potent and selective agonist of the Estrogen-Related Receptor a (ERRa), an
orphan nuclear receptor that plays a pivotal role in the regulation of cellular energy metabolism.
[1][2] ERRa is highly expressed in tissues with high energy demand, such as skeletal muscle,
heart, and brown adipose tissue, where it governs the expression of genes involved in
mitochondrial biogenesis, fatty acid oxidation, and the tricarboxylic acid (TCA) cycle. Due to its
central role in metabolic control, ERRa has emerged as a promising therapeutic target for
metabolic disorders, including type 2 diabetes, obesity, and fatty liver disease. DS45500853
serves as a valuable chemical tool for elucidating the physiological functions of ERRa and for
exploring its therapeutic potential in metabolic research.

Mechanism of Action

DS45500853 functions as an agonist, activating the transcriptional activity of ERRa. It has
been shown to inhibit the interaction between ERRa and its corepressor, Receptor-Interacting
Protein 140 (RIP140), a key step in derepressing ERRa-mediated gene transcription.[2] The
activation of ERRa by DS45500853 |leads to the recruitment of coactivators, such as
Peroxisome proliferator-activated receptor-gamma coactivator-1a (PGC-1a), to the promoter
regions of target genes, thereby stimulating their expression. This signaling cascade ultimately
enhances mitochondrial function and cellular respiration.
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Data Summary

The following tables summarize the key in vitro and in vivo parameters of DS45500853 and a
structurally related pan-ERR agonist, SLU-PP-332, which is often used in in vivo metabolic

studies due to its favorable pharmacokinetic properties.

Table 1: In Vitro Activity of DS45500853

Parameter Assay Value Reference
RIP140-ERRa LBD

IC50 o 0.80 pM [2]
Binding Assay
Full-length ERRa

EC50 Luciferase Reporter 5.4 uM [2]

Assay (in MG63 cells)

Table 2: In Vivo Metabolic Effects of the ERRa Agonist SLU-PP-332 in Mouse Models
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Parameter Animal Model Treatment Key Findings Reference
_ SLU-PP-332 (50 o
Body Diet-Induced 20% reduction in
N ) mg/kg/day) for 4
Composition Obese Mice fat mass
weeks
] SLU-PP-332 (50 o
) Diet-Induced 30% reduction in
Fasting Glucose ] mg/kg/day) for 4 ]
Obese Mice fasting glucose
weeks
_ SLU-PP-332 (50  50%
) o Diet-Induced ) ]
Insulin Sensitivity ] mg/kg/day) for 4 improvement in
Obese Mice ) ) o
weeks insulin sensitivity
_ Increased energy
Diet-Induced Acute SLU-PP- ]
Energy expenditure and
) Obese and ob/ob 332 ] [3]
Expenditure ) o ) fatty acid
Mice administration oo
oxidation
Diet-Induced Improved
Glucose SLU-PP-332
Obese and ob/ob glucose [3]
Tolerance _ treatment
Mice tolerance
) SLU-PP-332 (50 Enhanced
Exercise ) ) )
Wild-type Mice mg/kg, IP) for 6 exercise [2]
Endurance
days endurance

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the ERRa signaling pathway and a general workflow for

investigating the effects of DS45500853 in metabolic research.
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Diagram 1: Simplified ERRa signaling pathway activated by DS45500853.
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Experimental Workflow for DS45500853
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Diagram 2: General workflow for metabolic research using DS45500853.
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Experimental Protocols
In Vitro Assays

1. ERRa Luciferase Reporter Gene Assay
This assay measures the ability of DS45500853 to activate the transcriptional activity of ERRa.
e Cell Line: HEK293T cells or other suitable host cells.
e Reagents:
o Expression vector for full-length human ERRa.

o Luciferase reporter vector containing an ERRa response element (ERRE) upstream of the
luciferase gene (e.g., pGL4.35[luc2P/9XGAL4UAS/Hygro]).

o Transfection reagent.

o DS45500853 stock solution (in DMSO).

o Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System).
» Protocol:

o Seed HEK293T cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for
24 hours.

o Co-transfect the cells with the ERRa expression vector and the ERRE-luciferase reporter
vector using a suitable transfection reagent according to the manufacturer's protocol.

o After 24 hours of transfection, replace the medium with fresh medium containing various
concentrations of DS45500853 (e.g., 0.001 to 30 puM) or vehicle (DMSO).

o Incubate the cells for another 18-24 hours.

o Lyse the cells and measure the luciferase activity using a luminometer according to the
luciferase assay kit manufacturer's instructions.

© 2025 BenchChem. All rights reserved. 6/11 Tech Support


https://www.benchchem.com/product/b12420038?utm_src=pdf-body
https://www.benchchem.com/product/b12420038?utm_src=pdf-body
https://www.benchchem.com/product/b12420038?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12420038?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

o Calculate the fold activation relative to the vehicle control and determine the EC50 value
by fitting the data to a dose-response curve.

2. Cellular Glucose Uptake Assay

This assay determines the effect of DS45500853 on glucose uptake in a relevant cell line (e.qg.,
C2C12 myotubes or HepG2 hepatocytes).

e Cell Line: C2C12 myoblasts or HepG2 cells.

e Reagents:

[¢]

Differentiation medium (for C2C12 cells).

[e]

DS45500853 stock solution (in DMSO).

o

Krebs-Ringer-HEPES (KRH) buffer.

[¢]

2-deoxy-D-[3H]glucose or a non-radioactive glucose analog (e.g., 2-NBDG).

[¢]

Insulin (positive control).

[e]

Cytochalasin B (inhibitor of glucose transport).

e Protocol (for C2C12 myotubes):

[¢]

Seed C2C12 myoblasts in a 24-well plate and grow to confluence.
o Induce differentiation into myotubes by switching to a differentiation medium for 4-6 days.

o Treat the differentiated myotubes with various concentrations of DS45500853 or vehicle
for 18-24 hours.

o Wash the cells with KRH buffer and incubate in KRH buffer for 30 minutes.
o Add 2-deoxy-D-[3H]glucose (or 2-NBDG) to each well and incubate for 10-15 minutes.

o Stop the uptake by washing the cells with ice-cold KRH buffer containing cytochalasin B.
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o Lyse the cells and measure the incorporated radioactivity using a scintillation counter or
fluorescence using a plate reader.

o Normalize the glucose uptake to the total protein content in each well.

In Vivo Assays in Mouse Models of Metabolic Disease

The following protocols are based on studies with the ERRa agonist SLU-PP-332 and can be
adapted for DS45500853, though dose and formulation may need optimization.[3]

1. Animal Models:

e Diet-Induced Obesity (DIO) Mice: C57BL/6J mice fed a high-fat diet (e.g., 60% kcal from fat)
for 12-16 weeks.

o Genetic Models: db/db mice (leptin receptor deficient) or ob/ob mice (leptin deficient).
2. DS45500853 Formulation and Administration:

o Formulation: A potential vehicle for intraperitoneal (IP) injection is 10% Tween 80, 10%
DMSO, and 80% saline.

e Dosing: Based on related compounds, a starting dose for in vivo studies could be in the
range of 30-50 mg/kg body weight, administered once or twice daily via IP injection. Dose-
response studies are recommended.

3. Intraperitoneal Glucose Tolerance Test (IPGTT)
This test assesses the ability of the animal to clear a glucose load.
e Protocol:
o Fast the mice for 6 hours with free access to water.
o Record the baseline blood glucose level (t=0) from the tail vein using a glucometer.

o Administer DS45500853 or vehicle at the predetermined dose and time before the glucose
challenge.
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o Inject a sterile glucose solution (2 g/kg body weight) intraperitoneally.
o Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose injection.
o Calculate the area under the curve (AUC) for glucose to quantify glucose tolerance.
4. Insulin Tolerance Test (ITT)
This test evaluates the systemic response to insulin.
e Protocol:
o Fast the mice for 4-6 hours.
o Record the baseline blood glucose level (t=0).
o Administer DS45500853 or vehicle.
o Inject human insulin (0.75-1.0 U/kg body weight) intraperitoneally.
o Measure blood glucose levels at 15, 30, 45, and 60 minutes post-insulin injection.
o Express the results as a percentage of the initial blood glucose concentration.
5. Body Composition Analysis

* Method: Use quantitative nuclear magnetic resonance (QNMR) or dual-energy X-ray
absorptiometry (DEXA) to measure fat mass, lean mass, and water content in conscious
mice before and after the treatment period.

Conclusion

DS45500853 is a valuable research tool for investigating the role of ERRa in metabolic
regulation. The protocols outlined in these application notes provide a framework for
characterizing the in vitro and in vivo effects of this compound. Researchers can adapt and
optimize these methods to address specific questions related to the therapeutic potential of
ERRa agonism in various metabolic diseases. Careful experimental design and data
interpretation are crucial for advancing our understanding of this important metabolic pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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